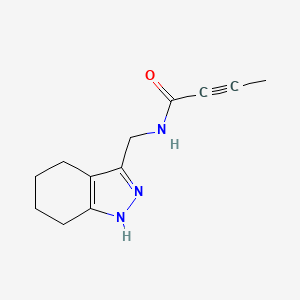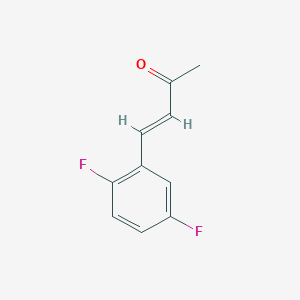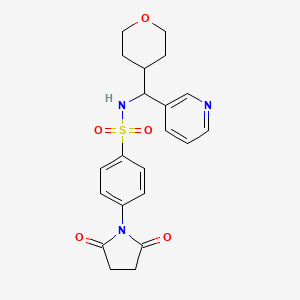
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups. These include the pyrrolidinone ring, known for its role in carbonic anhydrase inhibition, and the benzenesulfonamide moiety, which is a common feature in many diuretic and antihypertensive drugs. The pyridine and tetrahydro-2H-pyran rings may contribute to the molecule's binding affinity and selectivity towards biological targets.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds with benzenesulfonamide moieties have been synthesized through various methods. For instance, a series of benzenesulfonamides were synthesized starting from substituted benzaldehydes and hydrazinobenzenesulfonamide, indicating a possible route involving condensation reactions . Another synthesis approach involved the condensation of pyridine-4-carboxaldehyde and sulfadiazine, which could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and UV-Visible spectroscopy, as well as computational methods like Density Functional Theory (DFT) . These techniques allow for the determination of the electronic structure, functional group presence, and overall molecular conformation, which are critical for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, particularly as inhibitors of enzymes like carbonic anhydrases. The introduction of different substituents can significantly alter the binding affinity and selectivity of these compounds towards different isoforms of carbonic anhydrase . Additionally, the presence of a pyrrolidinone ring could influence the compound's reactivity and its potential to form intermolecular interactions, such as hydrogen bonding, which is crucial for biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, including solubility, melting point, and stability, can be influenced by the presence of various substituents. For example, the introduction of methyl groups or halogen atoms can affect the compound's hydrophobicity and, consequently, its pharmacokinetic properties . Theoretical calculations, such as ADMET predictions, can provide insights into the compound's absorption, distribution, metabolism, excretion, and toxicity profile .
Scientific Research Applications
Carbonic Anhydrase Inhibition and Anticancer Activity
A series of novel compounds, including pyrroles, pyrrolopyrimidines, and benzenesulfonamides, have been synthesized and tested for their in vitro carbonic anhydrase (CA) inhibitory effects against human isoforms hCA I, II, IX, and XII. Compounds exhibited potent activity as inhibitors for tumor-associated transmembrane isoforms hCA IX and XII, showing significant cytotoxic activity against human breast cancer cell lines, comparable to that of clinically used drugs like doxorubicin (Ghorab, Alsaid, Ceruso, Nissan, & Supuran, 2014).
Novel Antitumor Activities
Research into various benzenesulfonamide derivatives has uncovered significant antitumor activities. One study synthesized novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a biologically active pyrazole moiety, with some compounds demonstrating more effective antitumor activity than the reference drug, doxorubicin (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).
Synthesis and Bioactivity Studies
New benzenesulfonamides have been synthesized and tested for cytotoxicity, tumor specificity, and potential as CA inhibitors. Some derivatives displayed interesting cytotoxic activities, crucial for further anti-tumor activity studies, and strongly inhibited human cytosolic isoforms hCA I and II (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Anti-Breast Cancer Evaluation
A series of N-(guanidinyl)benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties were prepared and evaluated for their anticancer activity against the human tumor breast cell line (MCF7), revealing promising activity and a moderate activity in some compounds, offering insights into structure-activity relationships (Ghorab, El-Gazzar, & Alsaid, 2014).
Methylbenzenesulfonamide CCR5 Antagonists
Interest in methylbenzenesulfonamide derivatives has increased due to their potential use as small molecular antagonists in the prevention of HIV-1 infection, showcasing the versatility of benzenesulfonamide compounds in therapeutic applications (De-ju, 2015).
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-19-7-8-20(26)24(19)17-3-5-18(6-4-17)30(27,28)23-21(15-9-12-29-13-10-15)16-2-1-11-22-14-16/h1-6,11,14-15,21,23H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBCRUWVIBJMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2553723.png)

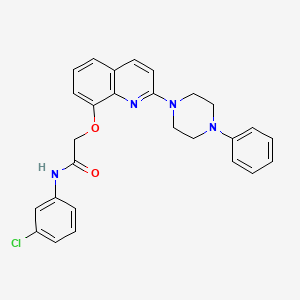

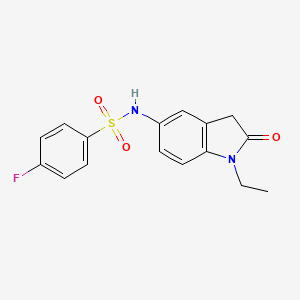

![2-[(2-Chlorophenyl)methylamino]butan-1-ol](/img/structure/B2553736.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2553737.png)
![2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione](/img/structure/B2553738.png)
